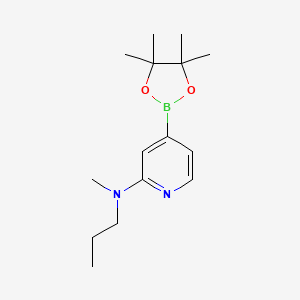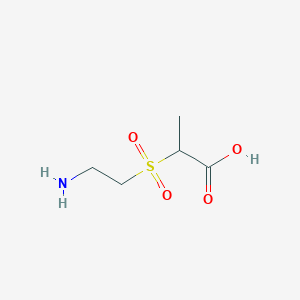
2-(2-Aminoethanesulfonyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethanesulfonyl)propanoic acid is a chemical compound with the molecular formula C5H11NO4S It is a derivative of propanoic acid, featuring an aminoethanesulfonyl group attached to the second carbon of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethanesulfonyl)propanoic acid typically involves the reaction of propanoic acid derivatives with aminoethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to enhance the efficiency and yield of the reaction. These methods are designed to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethanesulfonyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted aminoethanesulfonyl compounds.
Scientific Research Applications
2-(2-Aminoethanesulfonyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethanesulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethanesulfonyl)butanoic acid: Similar structure but with an additional carbon in the backbone.
2-(2-Aminoethanesulfonyl)ethanoic acid: Lacks the methyl group present in propanoic acid.
2-(2-Aminoethanesulfonyl)pentanoic acid: Contains an extra carbon compared to propanoic acid.
Uniqueness
2-(2-Aminoethanesulfonyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H11NO4S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(2-aminoethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C5H11NO4S/c1-4(5(7)8)11(9,10)3-2-6/h4H,2-3,6H2,1H3,(H,7,8) |
InChI Key |
GYVSUFYMMROLOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)

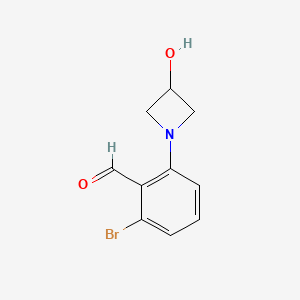
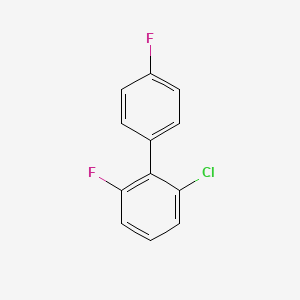


![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)

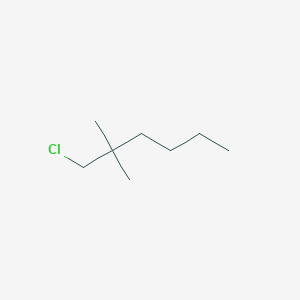
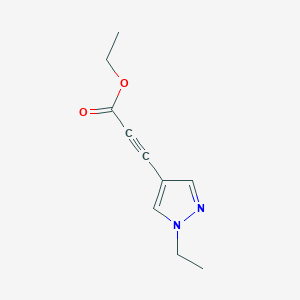
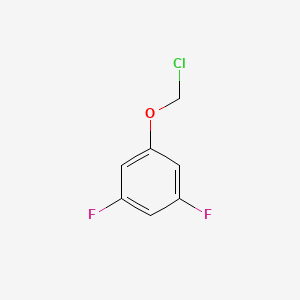
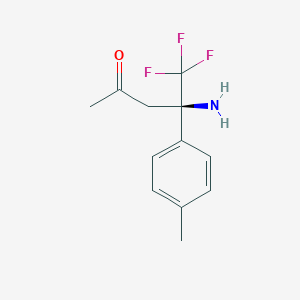
![Ethyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13169526.png)
